molecular formula C10H8N2O2 B12835125 6-Phenylpyridazine-3,5(2H,4H)-dione

6-Phenylpyridazine-3,5(2H,4H)-dione

Cat. No.: B12835125
M. Wt: 188.18 g/mol
InChI Key: RNXTXZKWZAFFMZ-UHFFFAOYSA-N
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Description

6-Phenylpyridazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The phenyl group attached to the pyridazine ring can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Phenylpyridazine-3,5(2H,4H)-dione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Phenylpyridazine: Similar structure but without the dione functionality.

    Pyridazine-3,5-dione: Lacks the phenyl group.

Uniqueness

6-Phenylpyridazine-3,5(2H,4H)-dione is unique due to the presence of both the phenyl group and the dione functionality, which can influence its chemical reactivity and biological activity. This combination of features might make it more effective in certain applications compared to its simpler analogs.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-phenyl-1H-pyridazine-4,6-dione

InChI

InChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)

InChI Key

RNXTXZKWZAFFMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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